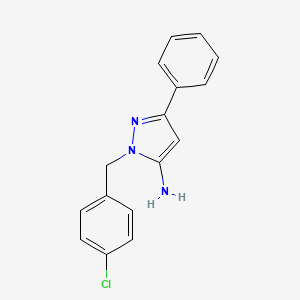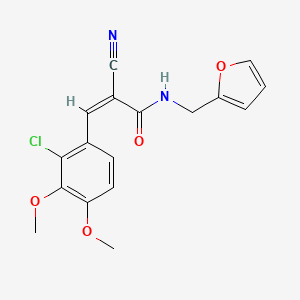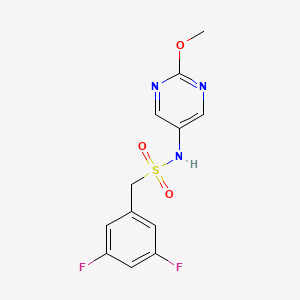![molecular formula C13H15N3OS2 B2854918 N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide CAS No. 1258701-27-7](/img/structure/B2854918.png)
N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide, also known as CPTH2, is a small molecule inhibitor that has been used in scientific research to study the role of histone acetyltransferase (HAT) in various cellular processes. CPTH2 has been shown to inhibit the activity of the HAT enzyme, p300/CBP-associated factor (PCAF), which is involved in the regulation of gene expression and chromatin remodeling.
Mécanisme D'action
N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide inhibits the activity of the HAT enzyme, PCAF, by binding to a specific site on the enzyme. This binding prevents the enzyme from acetylating histone proteins, which can regulate gene expression and chromatin remodeling. The inhibition of PCAF activity by N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide has been shown to have various effects on cellular processes, including the induction of cell cycle arrest, the inhibition of cell proliferation, and the induction of apoptosis.
Biochemical and Physiological Effects:
The inhibition of PCAF activity by N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide has been shown to have various biochemical and physiological effects on cellular processes. N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide has been shown to induce cell cycle arrest in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This cell cycle arrest is thought to be due to the inhibition of PCAF activity, which can regulate the expression of genes involved in cell cycle progression. N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide has also been shown to inhibit cell proliferation in various cancer cell lines, which is thought to be due to the induction of apoptosis. Finally, N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide has been shown to induce apoptosis in various cancer cell lines, which is thought to be due to the inhibition of PCAF activity, which can regulate the expression of genes involved in apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and used in various cellular assays. Another advantage is that it specifically targets the HAT enzyme, PCAF, which can regulate gene expression and chromatin remodeling. This specificity allows for the study of the role of PCAF in various cellular processes. However, one limitation is that N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide can have off-target effects on other enzymes that are involved in histone acetylation. Another limitation is that the inhibition of PCAF activity by N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide can have pleiotropic effects on cellular processes, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide. One direction is to study the effects of N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide on other HAT enzymes, such as p300/CBP. Another direction is to study the effects of N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide on other cellular processes, such as DNA repair and cell differentiation. Finally, another direction is to study the effects of N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide in vivo, using animal models of cancer and other diseases. These studies could provide valuable insights into the role of histone acetylation in various cellular processes and the potential therapeutic applications of N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide.
Méthodes De Synthèse
N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 2-mercaptoacetic acid with 2-bromo-5-chloropyridine to produce 2-(2-mercaptoacetyl)pyridine. This intermediate is then reacted with 3-bromothiophene to produce N-(3-bromothiophen-2-yl)-2-(2-mercaptoacetyl)pyridine. Finally, this intermediate is reacted with cyanamide to produce N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide.
Applications De Recherche Scientifique
N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide has been used in scientific research to study the role of HAT in various cellular processes. HAT enzymes are involved in the acetylation of histone proteins, which can regulate gene expression and chromatin remodeling. N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide has been shown to inhibit the activity of the HAT enzyme, PCAF, which is involved in the regulation of gene expression and chromatin remodeling. This inhibition has been shown to have various effects on cellular processes, including the induction of cell cycle arrest, the inhibition of cell proliferation, and the induction of apoptosis.
Propriétés
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-(pyridin-2-ylmethylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c14-9-13(4-6-18-10-13)16-12(17)8-19-7-11-3-1-2-5-15-11/h1-3,5H,4,6-8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSRKUWUALWMDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)CSCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5,7,7-Tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2854835.png)


![2-Methyl-5-[(4-phenyl-1-piperazinyl)-(3,4,5-trimethoxyphenyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2854840.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-pentoxybenzamide](/img/structure/B2854844.png)


![3-Cyclopropyl-1-[1-(propane-2-sulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2854847.png)

![N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2854849.png)
![N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2854852.png)
![6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/no-structure.png)
